molecular formula C8H10N2O3 B13198401 2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid

2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid

Cat. No.: B13198401
M. Wt: 182.18 g/mol
InChI Key: MWWUDAUWBKCKBF-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methoxyethyl group at the 2-position and a carboxylic acid group at the 5-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts to form the corresponding 2-substituted pyrimidine-5-carboxylic esters . The esters can then be hydrolyzed to yield the carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The methoxyethyl and carboxylic acid groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid include other pyrimidine derivatives such as:

Uniqueness

This compound is unique due to the presence of the methoxyethyl group at the 2-position, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-(2-methoxyethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c1-13-3-2-7-9-4-6(5-10-7)8(11)12/h4-5H,2-3H2,1H3,(H,11,12)

InChI Key

MWWUDAUWBKCKBF-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NC=C(C=N1)C(=O)O

Origin of Product

United States

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